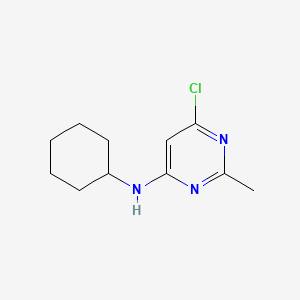

6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine

CAS No.: 1249833-18-8

Cat. No.: VC3188338

Molecular Formula: C11H16ClN3

Molecular Weight: 225.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249833-18-8 |

|---|---|

| Molecular Formula | C11H16ClN3 |

| Molecular Weight | 225.72 g/mol |

| IUPAC Name | 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C11H16ClN3/c1-8-13-10(12)7-11(14-8)15-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14,15) |

| Standard InChI Key | KGPOICNRMXPILG-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)NC2CCCCC2 |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)NC2CCCCC2 |

Introduction

6-Chloro-N-cyclohexyl-2-methylpyrimidin-4-amine is a chemical compound belonging to the pyrimidine class, which has garnered attention for its potential applications in both therapeutic and industrial sectors. This compound is structurally similar to other pyrimidine derivatives, such as 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine and 6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine, but its cyclohexyl group confers unique steric and electronic properties that influence its reactivity and biological activity.

Synthesis Methods

The synthesis of 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine typically involves a multi-step process:

-

Formation of the Pyrimidine Ring: This is achieved through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

-

Cyclohexylation: The cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexylamine and a suitable leaving group.

Industrial production may employ continuous flow synthesis techniques to enhance yield and purity, utilizing automated systems for precise control over reaction parameters.

Chemical Reactions and Applications

6-Chloro-N-cyclohexyl-2-methylpyrimidin-4-amine undergoes various chemical reactions:

-

Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

-

Reduction: With reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: Nucleophilic substitution at the chlorine atom with nucleophiles like amines or thiols.

These reactions are crucial for its applications in chemistry, biology, medicine, and industry.

Research Findings and Applications

-

Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.

-

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

-

Medicine: Explored for therapeutic potential in treating diseases, including cancer and infectious diseases.

-

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Despite the lack of specific studies directly focused on 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine, its structural analogs have shown promising results in various fields, suggesting potential avenues for further research.

Comparison with Similar Compounds

| Compound | CAS Number | Molecular Weight |

|---|---|---|

| 6-Chloro-N-Cyclohexyl-2-Methylpyrimidin-4-Amine | 1249833-18-8 | 225.72 g/mol |

| 6-Chloro-N-Cycloheptyl-2-Methylpyrimidin-4-Amine | 1250521-39-1 | N/A |

| 6-Chloro-N-Cyclopentyl-2-Methylpyrimidin-4-Amine | N/A | N/A |

The cyclohexyl group in 6-chloro-N-cyclohexyl-2-methylpyrimidin-4-amine provides distinct properties compared to its cycloheptyl and cyclopentyl counterparts, influencing its reactivity and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume